2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol
Description
2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol is a pyrrolidine derivative featuring a 2-methylpropyl (isobutyl) substituent at position 2 of the pyrrolidine ring and an ethanolamine (2-aminoethanol) moiety linked via an amino group. Pyrrolidine derivatives are widely explored for their conformational flexibility and ability to engage in hydrogen bonding, which can enhance target binding .
Properties
CAS No. |
61309-09-9 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-[[5-(2-methylpropyl)pyrrolidin-2-ylidene]amino]ethanol |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-9-3-4-10(12-9)11-5-6-13/h8-9,13H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
FXLZPQSEMZAULT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCC(=NCCO)N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-isobutyl-3,4-dihydro-2H-pyrrole with ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and related analogs:
Key Observations:
- Pyrrolidine Derivatives: The target compound and the phosphonic ester analog () share a pyrrolidine core but differ in substituents. The target’s amino ethanol group enhances water solubility compared to the phosphonic ester’s lipophilic nature .
- Amino Alcohols: Imp. E () contains a propanolamine chain but incorporates aromatic groups, reducing solubility compared to the target’s ethanolamine moiety .
- Heterocyclic Diversity: Flonoltinib Maleate () employs pyrimidine and pyrazole rings, enabling π-π stacking in kinase binding—a feature absent in the target’s non-aromatic pyrrolidine .
Physicochemical Properties
- Solubility: The target compound’s amino ethanol group likely confers moderate water solubility, whereas phosphonic esters () and aromatic analogs (Imp. E) exhibit lower solubility due to lipophilic substituents .
Biological Activity
The compound 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol , also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 61309-25-9 |
| Molecular Formula | C10H19N3O |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly through its action on serotonin and dopamine receptors , which are crucial for mood regulation and cognitive functions. Additionally, the compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to other pyrrolidine derivatives observed in previous studies .
Pharmacological Effects
Research indicates that 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol possesses several pharmacological effects:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting COX enzymes and decreasing the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Anxiolytic Properties : Animal studies have demonstrated anxiolytic effects, suggesting that it may be beneficial in treating anxiety disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:
Case Study 1: Neuroprotection
A study examining similar pyrrolidine derivatives highlighted their ability to protect against glutamate-induced toxicity in neuronal cell cultures. The results indicated that these compounds could significantly reduce cell death and oxidative stress markers .
Case Study 2: Anti-inflammatory Effects
Research on a closely related compound demonstrated its efficacy in reducing edema in animal models of inflammation. The mechanism was linked to the inhibition of leukotriene synthesis, which plays a key role in inflammatory responses .
Case Study 3: Behavioral Studies
In behavioral assays involving rodents, administration of the compound resulted in decreased anxiety-like behaviors in elevated plus maze tests. This suggests a potential for developing anxiolytic medications based on its structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
